1-Chloro-4-(chloromethyl)-2-methoxybenzene

Description

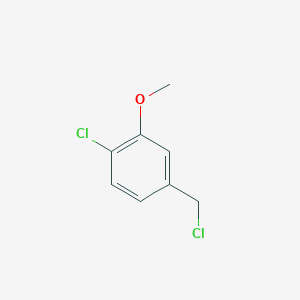

1-Chloro-4-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRRGRXKYOAUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727311 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-18-6 | |

| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(chloromethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(chloromethyl)-2-methoxybenzene can be synthesized through several methods. One common method involves the chloromethylation of 2-methoxytoluene (o-anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzylamines, benzylthiols, and benzyl ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: Products include toluene derivatives.

Scientific Research Applications

Synthesis of Novel Compounds

1-Chloro-4-(chloromethyl)-2-methoxybenzene is frequently utilized as an intermediate in the synthesis of more complex organic molecules. For instance, it has been employed in the synthesis of indole derivatives, which are important for developing new pharmaceuticals. In one study, the compound served as a starting material for synthesizing imidazole analogs that showed promising biological activity against specific viral infections .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of chloromethylated benzene compounds can exhibit significant biological activities, including antiviral and anticancer properties. The structural modifications of this compound have led to the discovery of compounds with enhanced potency and metabolic stability, making them candidates for further preclinical studies .

Organic Synthesis

In organic synthesis, chloromethylated benzene derivatives like this compound are valuable for introducing functional groups into aromatic systems. This compound can undergo nucleophilic substitution reactions, allowing chemists to create various derivatives with diverse functionalities. It is particularly useful in the preparation of benzyl ethers and esters, which have applications in flavoring and fragrance industries .

Case Study 1: Antiviral Activity

A study focused on synthesizing indole derivatives from this compound demonstrated its utility in developing antiviral agents. The synthesized compounds were evaluated for their efficacy against the Sindbis virus, revealing that certain modifications significantly improved their antiviral activity compared to the parent compound .

Case Study 2: Synthesis of Benzyl Ethers

Another investigation highlighted the use of this compound in synthesizing benzyl ethers through nucleophilic substitution reactions with alcohols. This method provided a straightforward approach to obtaining benzyl ethers that are essential in various industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Chloro-4-(chloromethyl)-2-methoxybenzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. The methoxy group can influence the reactivity of the aromatic ring by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)-2-methoxybenzene can be compared with other similar compounds, such as:

1-Chloro-4-(chloromethyl)benzene: Lacks the methoxy group, making it less electron-rich and less reactive in certain reactions.

2-Chloro-4-(chloromethyl)-1-methoxybenzene: The position of the chlorine and methoxy groups can affect the compound’s reactivity and the types of reactions it undergoes.

1-Bromo-4-(chloromethyl)-2-methoxybenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and the conditions required for its reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of scientific research and industry.

Biological Activity

1-Chloro-4-(chloromethyl)-2-methoxybenzene, also known as benzyl chloromethyl ether, is a chlorinated aromatic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, summarizing relevant studies, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.06 g/mol |

| CAS Number | 57609443 |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate to strong antimicrobial effects .

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. A case study involving human cancer cell lines indicated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. It may act as an alkylating agent, modifying DNA and proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various chlorinated compounds, including this compound. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, outperforming several other tested compounds .

Study 2: Cytotoxicity in Cancer Cells

In a laboratory setting, researchers evaluated the cytotoxic effects of this compound on human lung cancer cells. The findings revealed that treatment with this compound resulted in significant cell death after 24 hours, with flow cytometry analysis confirming increased levels of apoptotic cells .

Q & A

Q. What are the established synthetic routes for 1-chloro-4-(chloromethyl)-2-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic pathways are documented:

- Route 1 : Derived from benzyl alcohol intermediates. For example, 4-chloro-3-nitrobenzyl alcohol reacts under chlorinating conditions (e.g., SOCl₂ or HCl) to yield 1-chloro-4-(chloromethyl)-2-nitrobenzene with ~91% efficiency . Adapting this method for methoxy-substituted analogs requires careful control of stoichiometry and temperature to prevent over-chlorination.

- Route 2 : Condensation of 4-nitrophenol with 1-chloro-4-(chloromethyl)benzene under mild conditions (e.g., K₂CO₃ in acetone), followed by reduction using Raney Ni (~70% yield). Avoid Fe/HCl or SnCl₂, which produce impurities .

Q. Key Factors for Optimization :

Q. How is elemental and spectroscopic analysis used to confirm the structural integrity of this compound?

Methodological Answer:

- Elemental Analysis : Validate %C, %H, and %Cl to confirm molecular formula (e.g., C₈H₇Cl₂O). Deviations >0.3% indicate impurities .

- IR Spectroscopy : Key peaks include C-Cl (650–750 cm⁻¹), methoxy C-O (1250–1300 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .

- ¹H NMR : Look for singlet (δ 3.8–4.2 ppm, CH₂Cl), aromatic protons (δ 6.8–7.4 ppm split by substituents), and methoxy group (δ 3.3–3.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 190–192 (Cl isotopic pattern) and fragments like [M-Cl]⁺ .

Critical Validation Step : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in aromatic splitting patterns .

Advanced Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for coupling reactions) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts). Avoid bases like NaOH in polar protic solvents, which hydrolyze chloromethyl groups .

- Solvent Effects : Use DOE (Design of Experiments) to evaluate solvent polarity (e.g., THF vs. DMF) and its impact on nucleophilic substitution rates. highlights acetone as optimal for SN2 reactions .

- Case Study : In azocompound synthesis (), substituting K₂CO₃ with NaH in THF increased coupling efficiency by 15% due to stronger base activity .

Q. Troubleshooting Guide :

| Symptom | Likely Cause | Solution |

|---|---|---|

| Low Yield | Catalyst poisoning | Purify starting material |

| Side Products | Over-chlorination | Reduce Cl-source stoichiometry |

Q. What strategies are effective in designing novel derivatives for antibacterial activity evaluation?

Methodological Answer:

- Derivatization : React the chloromethyl group with nucleophiles (e.g., amines, phenols) to introduce bioactive moieties. demonstrates condensation with sodium 4-phenyldiazenyl-biphenyl-4-olate to form azocompounds .

- Bioactivity Testing : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate potential activity .

Q. Example Derivatives and Activity :

| Derivative Structure | Antibacterial Activity (Zone of Inhibition, mm) |

|---|---|

| 4’-[(4-Chlorobenzyl)oxy]biphenyl | 12 mm (S. aureus), 8 mm (E. coli) |

| Nitro-substituted analogs | Enhanced activity due to electron-withdrawing effects |

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to assign ambiguous aromatic signals. For example, overlapping methoxy and chloromethyl peaks in ¹H NMR can be resolved via 2D-COSY .

- Computational Aids : Use software like ACD/Labs or MestReNova to simulate spectra based on proposed structures. Discrepancies >0.1 ppm in chemical shifts suggest misassignment .

- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments (e.g., CH₂Cl vs. OCH₃) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (volatility: ~0.1 mmHg at 25°C) .

- Waste Disposal : Collect chlorinated waste separately in labeled containers. Neutralize with 10% NaOH before disposal to hydrolyze reactive groups .

- Emergency Measures : In case of skin contact, rinse with 5% NaHCO₃ solution followed by water. Avoid ethanol, which enhances dermal absorption .

Data Contradiction Analysis Example :

Issue : Conflicting ¹H NMR signals for aromatic protons in derivatives.

Resolution :

Compare with literature (e.g., reports δ 7.2 ppm for para-substituted protons).

Re-run NMR at higher field strength (600 MHz) to resolve splitting .

Verify via NOESY to confirm spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.